5A-Dihydro testosterone undecanoate
Description
Contextualizing Androgen Esters in Biochemical Investigations
Androgen esters are modified forms of androgens, such as testosterone (B1683101) or dihydrotestosterone (B1667394), where a fatty acid chain is attached to the steroid nucleus via an ester bond. This chemical modification is a fundamental strategy in medicinal chemistry to create "prodrugs." wikipedia.org A prodrug is an inactive or less active compound that is metabolized into an active drug within the body. In the case of androgen esters, esterification at the 17β-hydroxyl group masks the active hormone. wikipedia.org
The primary purpose of esterification is to alter the physicochemical properties of the parent androgen, most notably its lipophilicity (fat solubility). wikipedia.org By increasing lipophilicity, androgen esters exhibit modified absorption, distribution, metabolism, and excretion (ADME) profiles compared to the unesterified hormone. wikipedia.org For instance, the long fatty acid chain of the undecanoate ester significantly enhances the molecule's solubility in oil-based vehicles used for injections and improves its absorption through the lymphatic system when administered orally, thus bypassing extensive first-pass metabolism in the liver. wikipedia.orgnih.gov
This modification results in a slower release of the active hormone from the site of administration or absorption, leading to a more sustained and prolonged duration of action. wikipedia.org Researchers utilize different ester lengths, from short esters like propionate (B1217596) to long esters like undecanoate, to systematically study how the rate of hydrolysis and the resulting pharmacokinetic profile impact the biological effects in target tissues. wikipedia.org This approach is invaluable for investigating the relationship between hormone concentration, receptor binding, and physiological response over time.
The Role of 5α-Dihydrotestosterone Undecanoate as an Ester Metabolite
5α-Dihydrotestosterone undecanoate (DHTU) is recognized primarily as an active metabolite of testosterone undecanoate (TU), a widely used formulation for androgen replacement therapy. cymitquimica.comlgcstandards.comwikipedia.org When oral TU is administered, it is absorbed via the intestinal lymphatics, a route that minimizes immediate breakdown by the liver. nih.gov During this absorption process, a portion of TU is acted upon by the enzyme 5α-reductase, which is present in intestinal cells. nih.gov
This enzyme catalyzes the reduction of the double bond in the A-ring of the testosterone molecule, converting testosterone undecanoate directly into 5α-dihydrotestosterone undecanoate. nih.gov Following absorption into the general circulation, both TU and the newly formed DHTU are gradually hydrolyzed by non-specific esterases in the plasma and tissues. nih.gov This enzymatic cleavage removes the undecanoate fatty acid chain, releasing the active hormones, testosterone and dihydrotestosterone (DHT), respectively. nih.govwikipedia.org
Fundamental Research Questions Pertaining to Dihydrotestosterone Esters
The investigation of dihydrotestosterone esters like DHTU is driven by several fundamental research questions aimed at refining our understanding of androgen action and metabolism. These inquiries are central to the fields of endocrinology, pharmacology, and drug development.
One primary area of research focuses on the pharmacokinetics and tissue-specific delivery of DHT. Researchers question how different ester chains, such as undecanoate, influence the absorption, distribution, and release of DHT in the body. A key question is whether orally administered DHT esters can effectively deliver DHT to target tissues while potentially mitigating some of the metabolic effects associated with testosterone, which can be converted to estrogens via aromatization. wikipedia.org Since DHT is a non-aromatizable androgen, its esters are valuable tools for isolating and studying purely androgenic effects. wikipedia.org
Another significant research question revolves around the dissociation of androgenic and anabolic effects . While testosterone and DHT both activate the androgen receptor, their downstream effects can differ. taylorandfrancis.com Investigations explore whether the direct administration of DHT via an ester prodrug can selectively modulate androgen-dependent processes, such as the development of secondary sexual characteristics or prostate physiology, without producing the same spectrum of anabolic effects on muscle and bone as testosterone. nih.gov
Finally, a crucial line of inquiry addresses the intracellular control of androgen levels . Clinical studies have shown that circulating levels of DHT may not directly correlate with its concentration inside target cells, such as those in the prostate. nih.gov Research into DHT esters helps to explore these complex relationships. A fundamental question is how exogenous administration of a DHT prodrug impacts the local, intracellular balance of androgens and whether this approach could be harnessed for therapeutic purposes in conditions sensitive to DHT, such as benign prostatic hyperplasia or androgenic alopecia. nih.govnih.gov
Data Tables
Table 1: Chemical Properties of 5α-Dihydrotestosterone Undecanoate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] undecanoate | lgcstandards.com |
| Molecular Formula | C₃₀H₅₀O₃ | cymitquimica.com |
| Molecular Weight | 458.72 g/mol | cymitquimica.comchemicalbook.com |
| CAS Number | 6804-12-2 | chemicalbook.com |
| Synonyms | Dihydrotestosterone Undecanoate, Androstanolone Undecanoate, (5α,17β)-17-[(1-Oxoundecyl)oxy]androstan-3-one | cymitquimica.com |
| Melting Point | 68-70°C | chemicalbook.com |
Table 2: Comparative Lipophilicity of Androgen Esters
| Ester | Carbon Chain Length | Relative Lipophilicity (Approx.) |
|---|---|---|
| Propionate | 3 | Baseline |
| Enanthate | 7 | ~1.7x Propionate |
| Undecanoate | 11 | ~2.3x Propionate |
Data derived from pharmacokinetic studies on testosterone esters, illustrating the principle that longer ester chains confer superior lipophilicity.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H50O3 |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
[(5R,8R,9R,10S,13S,14R,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] undecanoate |
InChI |
InChI=1S/C30H50O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h22,24-27H,4-21H2,1-3H3/t22-,24+,25-,26-,27+,29+,30+/m1/s1 |
InChI Key |
AOQIVBOEDICQDB-VITBZYSESA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
Enzymatic Formation and Biosynthesis of 5α Dihydrotestosterone Undecanoate
Pathways of Undecanoate Esterification to Dihydrotestosterone (B1667394)
The primary pathway for the formation of 5α-Dihydrotestosterone undecanoate involves the direct 5α-reduction of testosterone (B1683101) undecanoate. drugbank.com This conversion is catalyzed by the enzyme 5α-reductase. drugbank.comnih.gov Unlike testosterone, which undergoes significant first-pass metabolism in the liver, the lipophilic nature of testosterone undecanoate allows it to be absorbed into the intestinal lymphatic system. nih.govmdpi.com This lymphatic absorption is a key feature that enables a portion of TU to be converted to DHTU before it even enters the general circulation. nih.gov
Steroid 5α-Reductase Activity in 5α-Dihydrotestosterone Undecanoate Genesis
The enzyme steroid 5α-reductase is the central player in the synthesis of DHTU. It catalyzes the irreversible conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). wikiwand.commdpi.com This enzyme exists in different isoforms, each with specific tissue distribution and potential roles in the metabolism of androgens. wikipedia.orgnih.gov
Isoform Specificity of 5α-Reductase in In Vitro Systems
Studies have identified three main isoenzymes of 5α-reductase: type 1, type 2, and type 3. wikipedia.orgnih.gov
5α-reductase type 1 (SRD5A1) is predominantly found in the skin (sebaceous glands), liver, and to a lesser extent, the prostate. researchgate.net
5α-reductase type 2 (SRD5A2) is the primary isoform in the prostate gland, genital skin, and seminal vesicles. nih.gov
5α-reductase type 3 (SRD5A3) also contributes to DHT synthesis. wikipedia.org
In the context of testosterone undecanoate metabolism, both type 1 and type 2 isoenzymes are capable of converting TU to DHTU. However, the specific contribution of each isoform can vary depending on the tissue. For instance, in prostate cancer cells, an increase in SRD5A1 expression is observed as the disease progresses. nih.govresearchgate.net Inhibitors of 5α-reductase, such as finasteride (B1672673) and dutasteride (B1684494), have been developed to target these enzymes and reduce DHT levels. nih.govwikipedia.org Finasteride primarily inhibits type 2, while dutasteride is a dual inhibitor of both type 1 and type 2. wikipedia.org
Table 1: Isoforms of 5α-Reductase
| Isoform | Primary Location | Function |
|---|---|---|
| Type 1 (SRD5A1) | Skin, Liver | Converts testosterone to DHT. |
| Type 2 (SRD5A2) | Prostate, Genital Skin | Predominant isoform for DHT production in male reproductive tissues. |
| Type 3 (SRD5A3) | Various tissues | Contributes to DHT synthesis. |
Intestinal Wall Biotransformation Mechanisms
The intestinal wall plays a crucial role in the biotransformation of orally administered testosterone undecanoate. mdpi.comnih.gov The high lipophilicity of TU facilitates its absorption into the intestinal lymphatics, a pathway that bypasses the liver's extensive first-pass metabolism. nih.govmdpi.com Within the enterocytes (intestinal absorptive cells), a portion of the absorbed TU is directly converted to DHTU by 5α-reductase. nih.govnih.gov This intestinal conversion is a significant contributor to the circulating levels of DHTU and subsequently DHT following oral TU administration. nih.gov Studies have shown that the metabolic activity for TU is greatest in the small intestine wall. nih.gov
Precursor Relationships: Testosterone Undecanoate as a Substrate
Testosterone undecanoate serves as the direct precursor for the formation of 5α-dihydrotestosterone undecanoate. wikipedia.orgdrugbank.com Following oral administration, TU is absorbed and a fraction is directly converted to DHTU by 5α-reductase in the gut wall. nih.gov Both TU and DHTU are then absorbed into the lymphatic system and subsequently released into the bloodstream. nih.gov In the circulation, non-specific esterases cleave the undecanoate ester from both molecules, releasing testosterone and dihydrotestosterone, respectively. drugbank.comnih.gov This pathway explains the observed elevations in serum DHT levels following oral TU therapy. nih.gov It is noteworthy that co-administration of a 5α-reductase inhibitor like finasteride with oral TU does not significantly alter the formation of DHTU, suggesting the uniqueness of this lymphatic absorption and conversion pathway. wikipedia.orgnih.gov
Biochemical Transformations and Metabolic Fate of 5α Dihydrotestosterone Undecanoate
Hydrolytic Cleavage to 5α-Dihydrotestosterone
The primary and most crucial step in the bioactivation of 5α-dihydrotestosterone undecanoate is the hydrolytic cleavage of its ester bond. This reaction liberates the pharmacologically active androgen, 5α-dihydrotestosterone (DHT), and the fatty acid moiety, undecanoic acid. Esterification of androgens like DHT is a common strategy to create more metabolically resistant prohormones, which can enhance properties such as lipophilicity and extend the half-life after administration. wikipedia.org Once in circulation, the ester group is removed by ubiquitous enzymes. nih.gov
Characterization of Esterase Activities in Metabolite Generation
The cleavage of the undecanoate ester from DHTU is catalyzed by non-specific plasma and tissue esterases. nih.gov These enzymes are responsible for hydrolyzing a wide variety of esters, thereby playing a fundamental role in drug metabolism.
Research on the related compound, testosterone (B1683101) undecanoate (TU), provides significant insight into this process. Studies have shown that after administration, androgen esters are subject to rapid hydrolysis by blood esterases. nih.gov This enzymatic activity is so significant that it can lead to an overestimation of the active metabolite (in that case, testosterone) in blood samples if not properly handled. nih.gov To obtain accurate measurements of the esterified prodrug versus the active steroid, blood samples are often collected in tubes containing esterase inhibitors, such as sodium fluoride (B91410) (NaF). nih.gov This methodology helps to quench the ex vivo enzymatic conversion that would otherwise continue after the sample is drawn. nih.gov The concentration-dependent effect of these esterases has been demonstrated by adding TU to blood ex vivo, which results in a corresponding increase in the active androgen, a process that is significantly mitigated by the presence of an esterase inhibitor. nih.gov
The activity of these esterases is a key determinant of the pharmacokinetic profile of the prodrug, influencing the rate of release and availability of the active DHT.
Undecanoic Acid Moiety Metabolic Pathways (e.g., Beta-oxidation)
Following the hydrolytic cleavage of DHTU, the undecanoic acid (also known as n-undecylic acid) moiety is released. ymdb.ca Undecanoic acid is a medium-chain saturated fatty acid with an 11-carbon backbone. ymdb.ca Like other endogenous fatty acids, its primary metabolic fate is catabolism through the beta-oxidation pathway to generate energy. wikipedia.orgaocs.org
The process of beta-oxidation occurs within the mitochondria and involves a cyclical series of four enzymatic reactions that progressively shorten the fatty acid chain. wikipedia.orglibretexts.org
Steps of Beta-Oxidation for Undecanoic Acid:
Activation: Before entering the mitochondria, undecanoic acid must be activated in the cytosol by conversion to undecanoyl-CoA, a reaction catalyzed by acyl-CoA synthetase. libretexts.org
Mitochondrial Transport: The activated acyl-CoA is then transported into the mitochondrial matrix. aocs.org
β-Oxidation Cycle: Inside the matrix, undecanoyl-CoA undergoes successive rounds of beta-oxidation. Each cycle removes a two-carbon unit in the form of acetyl-CoA and produces one molecule of FADH₂ and one molecule of NADH. wikipedia.orglibretexts.org
Since undecanoic acid is an odd-chain fatty acid (containing 11 carbons), the final cycle of beta-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. aocs.org The acetyl-CoA enters the citric acid cycle, while the propionyl-CoA is converted to succinyl-CoA, which can also enter the citric acid cycle. aocs.org
Comparative Metabolic Profiling with Related Androgen Esters in Research Models
The metabolism of 5α-dihydrotestosterone undecanoate is best understood in comparison to other androgen esters, particularly testosterone undecanoate (TU), which has been studied more extensively. DHTU itself is a significant and active metabolite of orally administered TU. wikipedia.org When TU is absorbed, a portion is acted upon by 5α-reductase to form DHTU before the ester bond is cleaved. nih.gov
This conversion highlights a key metabolic difference. While esters of testosterone (like TU) can be metabolized via two main pathways—hydrolysis to testosterone followed by 5α-reduction to DHT, or 5α-reduction to DHTU followed by hydrolysis to DHT—esters of DHT (like DHTU) have a more direct route, only requiring hydrolysis to release the active DHT. nih.govnih.gov DHT is a more potent androgen than testosterone and cannot be converted to estrogen by the enzyme aromatase. nih.govwikipedia.org
Below is a comparative table of metabolic features in research models.
| Feature | 5α-Dihydrotestosterone Undecanoate (DHTU) | Testosterone Undecanoate (TU) | Mesterolone (1α-methyl-DHT) |
| Parent Steroid | 5α-Dihydrotestosterone (DHT) wikipedia.org | Testosterone (T) nih.gov | 1α-methyl-dihydrotestosterone wikipedia.org |
| Primary Metabolic Step | Hydrolysis by esterases wikipedia.orgnih.gov | Hydrolysis by esterases; 5α-reduction nih.gov | Not applicable (already active) |
| Key Active Metabolite(s) | 5α-Dihydrotestosterone (DHT) wikipedia.org | Testosterone (T), Dihydrotestosterone (B1667394) (DHT) nih.govnih.gov | 1α-methyl-DHT (parent drug is active) wikipedia.org |
| Aromatization to Estrogens | No (DHT is not a substrate for aromatase) wikipedia.org | Yes (Testosterone can be aromatized to estradiol) hmdb.ca | No (DHT derivative) wikipedia.org |
| Metabolism by 5α-Reductase | Not applicable (already 5α-reduced) wikipedia.org | Yes (Testosterone is converted to DHT) nih.govwikipedia.org | Not applicable (already 5α-reduced) wikipedia.org |
Intracellular and Systemic Processing in Non-Clinical Research Contexts
The systemic processing of DHTU, particularly when administered orally in research models, is thought to parallel that of testosterone undecanoate. A significant portion of orally administered TU is absorbed via the intestinal lymphatics, which allows it to bypass initial hepatic metabolism. nih.gov This lymphatic absorption is crucial for its oral activity and is dependent on co-administration with a fatty meal. nih.govnih.gov It is hypothesized that DHTU, as a similarly long-chain fatty acid ester, also utilizes this lymphatic route, which would explain its oral activity. wikipedia.org
Once DHTU is formed from TU or absorbed systemically, it is distributed throughout the body. The undecanoate ester increases the lipophilicity of the molecule, which influences its transport and tissue uptake. wikipedia.org In target tissues, the intracellular processing begins after hydrolysis to DHT. DHT is a potent agonist of the androgen receptor (AR). nih.gov Upon binding to the AR in the cell cytoplasm, the DHT-AR complex translocates to the nucleus, where it binds to androgen response elements on DNA, modulating gene transcription. hmdb.ca This is the primary mechanism of androgen action.
The metabolism of DHT itself within peripheral tissues primarily involves conversion to inactive steroid metabolites, such as 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol, through the action of hydroxysteroid dehydrogenases. nih.gov In certain research contexts, such as studies on prostate cancer cells, there is evidence of complex intracellular androgen metabolism, where inactive metabolites can potentially be converted back to active androgens like DHT, though this is a feature of the tissue's specific enzymatic machinery. nih.gov
Molecular and Cellular Mechanisms Mediated by 5α Dihydrotestosterone
Androgen Receptor Ligand Binding Dynamics and Affinity
The biological actions of androgens are primarily mediated through their interaction with the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily. nih.govnih.gov The binding of an androgen to the AR is the initial and a critical determinant of the subsequent cellular response.
DHT is the most potent endogenous ligand for the androgen receptor. nih.gov It exhibits a higher binding affinity for the AR compared to testosterone (B1683101). nih.gov This increased affinity is a key factor in its greater biological potency. nih.gov Studies have shown that DHT's affinity for the AR is approximately two-fold higher than that of testosterone. nih.gov
The dissociation rate of the ligand from the receptor is another crucial kinetic parameter. The DHT-AR complex is more stable than the testosterone-AR complex, with DHT dissociating from the AR at a rate that is five times slower than that of testosterone. nih.gov This prolonged interaction between DHT and the AR contributes to a more sustained and potent downstream signaling cascade.
In vitro studies using genital skin fibroblasts have provided insights into the binding kinetics of DHT. In these systems, the equilibrium binding affinity (Kd) for DHT to the AR has been determined to be in the nanomolar range. nih.gov For instance, in normal genital skin fibroblasts, the apparent equilibrium binding affinity (Kd) for DHT is approximately 0.22 ± 0.09 nM. nih.gov In contrast, the synthetic androgen methyltrienolone (B1676529) also demonstrates high-affinity binding to the AR. nih.gov
Table 1: Comparative Binding Affinity of Androgens for the Androgen Receptor
| Compound | Relative Binding Affinity (%) |
|---|---|
| 5α-Dihydrotestosterone (DHT) | 100 |
| Testosterone | ~50 |
| Nandrolone (B1676933) | ~92 |
| 5α-Dihydronandrolone | ~50 |
This table provides an overview of the relative binding affinities of various androgens to the androgen receptor, with DHT set as the benchmark at 100%.
The binding of a ligand to the androgen receptor induces conformational changes in the receptor protein, which in turn dictates its interaction with other proteins and DNA. In vitro studies have revealed that different androgens can induce distinct conformational changes in the AR, leading to ligand-selective interactions.
Even though testosterone and DHT bind to the same receptor, they can elicit different physiological responses. nih.gov This can be partly explained by their differential interactions with the AR. For example, studies have shown that DHT is more effective at inducing AR transactivation than testosterone. In Chinese hamster ovary cells transfected with an AR expression plasmid and a reporter gene, DHT was found to be approximately ten times more potent than testosterone in enhancing reporter gene activity. capes.gov.br
Furthermore, the binding of DHT to the AR's ligand-binding domain (LBD) leads to a more stable and transcriptionally active receptor conformation compared to when testosterone is bound. nih.gov This is reflected in the interaction with coactivator proteins, which are essential for transcriptional activation. The DHT-bound AR shows a higher affinity for coactivator peptides containing the FXXLF motif compared to the testosterone-bound AR. nih.gov
Transcriptional Regulation and Gene Modulation by Androgen Receptor Activation
Upon ligand binding and subsequent conformational changes, the androgen receptor translocates to the nucleus. nih.gov In the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes. researchgate.net This binding initiates the recruitment of the transcriptional machinery, leading to the modulation of gene expression. researchgate.net
The process of transcriptional regulation by the activated AR is complex and involves the coordinated action of numerous proteins. The AR, bound to an ARE, serves as a scaffold for the assembly of a larger transcriptional complex. This complex includes coactivator proteins, which possess histone acetyltransferase (HAT) activity, and general transcription factors like TATA-binding protein (TBP) and RNA polymerase II. nih.govijbs.com The recruitment of these factors facilitates chromatin remodeling and the initiation of transcription.
Studies using techniques such as transcriptomic analysis in cell lines like LNCaP have demonstrated that DHT treatment leads to significant changes in the expression of a wide array of genes. signalingpathways.org These androgen-regulated genes are involved in various cellular processes, including proliferation, differentiation, and metabolism. The specific set of genes regulated by DHT can vary depending on the cell type and the cellular context.
Interestingly, research has identified different types of AREs that can respond differentially to testosterone and DHT. nih.gov This suggests that the specific DNA sequence of the ARE plays a role in the differential gene regulation by these two androgens. nih.gov
Interactions with Androgen Receptor Co-regulatory Proteins
The transcriptional activity of the androgen receptor is finely tuned by its interaction with a large and diverse group of proteins known as coregulators. nih.gov These coregulators can be broadly classified as coactivators, which enhance AR-mediated transcription, and corepressors, which inhibit it. nih.gov
Upon binding DHT, the AR undergoes a conformational change that promotes the recruitment of coactivators. nih.gov A key feature of this interaction is the formation of a coactivator binding groove on the surface of the AR's ligand-binding domain. nih.gov This groove preferentially binds to specific motifs within coactivator proteins, most notably the FXXLF motif. nih.govnih.gov
The interaction between the DHT-bound AR and coactivators is crucial for the subsequent steps of transcriptional activation, including chromatin remodeling and the recruitment of the basal transcription machinery. nih.gov Studies have shown that DHT binding to the AR leads to a stronger interaction with coactivator peptides containing the FXXLF motif as compared to testosterone binding. nih.gov
In addition to the classical coactivators, other proteins can also modulate AR activity. For example, in certain cellular contexts, the aryl hydrocarbon receptor (AHR) can interact with the AR. researchgate.net Testosterone, but not DHT, has been shown to stimulate the expression of AHR and its interaction with the AR, leading to the stimulation of liver receptor homolog 1 (LRH-1) expression in granulosa cells. researchgate.net This highlights the ligand-specific nature of AR's interactions with other signaling pathways.
Analytical Methodologies for Research Oriented Quantification of 5α Dihydrotestosterone Undecanoate and Its Metabolites
Advanced Chromatographic and Mass Spectrometric Techniques
Modern analytical chemistry relies heavily on the coupling of chromatographic separation with mass spectrometric detection for the analysis of steroids. These hybrid techniques offer unparalleled selectivity and sensitivity, crucial for distinguishing and quantifying structurally similar steroid esters and their metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of steroids. restek.com It is particularly useful for volatile and thermally stable compounds. For less volatile steroids, derivatization is often necessary to improve their chromatographic behavior and detection. restek.com
The direct detection of intact synthetic anabolic steroid esters in blood matrices by GC-MS can provide unequivocal proof of exogenous administration. nih.gov In the context of doping control, GC coupled to a triple quadrupole with chemical ionization (GC-CI-MS/MS) has been shown to be an ultra-sensitive method for detecting trace levels of testosterone (B1683101) and nandrolone (B1676933) esters in plasma. nih.gov This method, which includes a liquid-liquid extraction and HPLC cleanup step, can achieve limits of detection as low as 10 pg/ml. nih.gov
GC-MS has also been successfully used for the simultaneous measurement of testosterone and DHT in serum, offering a selective and relatively inexpensive alternative to tandem mass spectrometry.
Challenges in Sample Preparation and Stability for Accurate Research Measurement
Accurate quantification of steroid esters like DHTU is highly dependent on the integrity of the sample from collection to analysis. Challenges in sample preparation and the inherent instability of these compounds can significantly impact the reliability of research measurements.
Role of Enzyme Inhibitors in Preventing Ex Vivo Degradation
Steroid esters are susceptible to degradation by esterases present in biological samples. This ex vivo degradation can lead to an underestimation of the ester concentration and an overestimation of the parent steroid. The action of non-specific esterases in red blood cells, for example, can cause a dose-related increase in serum testosterone levels when testosterone enanthate is added to blood collected in plain tubes. nih.gov
To mitigate this, the use of enzyme inhibitors during sample collection and preparation is crucial. For instance, collecting blood in fluoride-coated tubes can inhibit esterase activity, preventing the ex vivo conversion of testosterone esters to testosterone. nih.gov The development of inhibitors for various enzymes involved in steroidogenesis, such as 5α-reductase and 17β-hydroxysteroid dehydrogenases, is an active area of research. nih.govnih.gov These inhibitors can be critical tools not only for therapeutic purposes but also for stabilizing analytes in research samples. nih.govnih.gov
Matrix Effects in Quantitative Analysis of Steroid Esters
The "matrix effect" refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement. nih.gov This can significantly affect the accuracy and precision of quantitative LC-MS/MS analysis. Steroid analysis in complex matrices like serum or plasma is particularly prone to matrix effects. thermofisher.com
Several strategies are employed to minimize matrix effects:
Effective Sample Preparation: Thorough sample cleanup using techniques like LLE and SPE helps to remove interfering substances. thermofisher.comnih.govtandfonline.com
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analytes from matrix components is essential. nih.gov
Use of Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the analyte can compensate for matrix effects. msacl.org
Derivatization: Forming derivatives can shift the analyte to a different region of the chromatogram, away from interfering matrix components. nih.gov
Studies have shown that with appropriate sample preparation and method validation, remarkable matrix effects can be avoided. nih.gov For example, a validated LC-MS/MS method for testosterone and nandrolone esters in human serum reported no significant ion suppression or enhancement. nih.gov
Application of Analytical Methods in In Vitro and Ex Vivo Research Models
The analytical methods described above are instrumental in various research models designed to study the metabolism and activity of DHTU.
In Vitro Models: These models, which include cell cultures and isolated enzyme preparations, are used to investigate specific metabolic pathways. For example, researchers can use in vitro assays to study the conversion of testosterone to DHT by 5α-reductase and to screen for potential inhibitors of this enzyme. nih.gov Analytical methods are essential for quantifying the substrate and product concentrations in these experiments. The selection of an appropriate preclinical model is crucial as the interaction between the target and the compound can differ significantly between models. nih.gov
Ex Vivo Models: These models utilize tissues or organs removed from an organism. For instance, ex vivo studies might involve incubating DHTU with liver microsomes to identify the resulting metabolites. The analytical techniques are then used to separate and identify these metabolites, providing insights into the metabolic profile of the compound. Ex vivo xenograft models can also be used, where human cancer cells are grown in an animal model, and the uptake and metabolism of a compound are studied in the excised tumor tissue. nih.gov
The data generated from these in vitro and ex vivo studies, enabled by sensitive and specific analytical methodologies, are critical for understanding the fundamental biochemistry and pharmacology of 5α-Dihydrotestosterone Undecanoate.
Structure Activity Relationship Sar and Comparative Steroid Biochemistry
Impact of Undecanoate Esterification on Steroid-Enzyme Interactions
Esterification of a steroid at the 17β-hydroxyl group is a critical modification that profoundly influences its interaction with enzymes. The primary purpose of this chemical alteration, as seen in 5α-Dihydrotestosterone undecanoate, is to render the molecule temporarily inactive. The bulky and lipophilic undecanoate chain prevents the steroid nucleus from effectively binding to the androgen receptor. nih.gov Its biological action is therefore entirely dependent on the enzymatic cleavage of this ester bond to release the active 5α-Dihydrotestosterone (DHT).
The enzymes responsible for this activation are non-specific esterases present in plasma and various tissues. The length of the ester chain is a key determinant of the rate of this hydrolysis. Studies on steroid esters have shown that the nature of the ester group significantly affects the rate of enzymatic cleavage. nih.gov For instance, research on various human tissues revealed that the cleavage rate of long-chain steroid esters, such as enanthates, was considerably greater than that of corresponding short-chain acetate (B1210297) esters in tissues like subcutaneous fat and myometrium. nih.gov This suggests that specific esterases in these tissues may have a higher affinity for more lipophilic, long-chain substrates.
Conversely, other enzymatic systems show different specificities. The cholesterol side-chain cleavage enzyme, for example, efficiently converts cholesterol acetate but shows a dramatic decrease in activity as the fatty acid chain length increases. oup.com This highlights that the interaction between a steroid ester and an enzyme is highly specific, and the efficiency of conversion depends on the particular enzyme and tissue type involved. For DHTU, the long undecanoate chain ensures that its conversion to DHT is a controlled process, influencing its absorption and duration of action. Its unique lymphatic absorption, similar to testosterone (B1683101) undecanoate, allows it to bypass initial liver metabolism, where it would otherwise be rapidly broken down. wikipedia.orgnih.gov
Rational Design and Synthesis of 5α-Dihydrotestosterone Undecanoate Analogues for SAR Studies
The rational design of steroid analogues is a cornerstone of medicinal chemistry, aimed at optimizing therapeutic properties and understanding the molecular basis of their action. For 5α-Dihydrotestosterone, SAR studies involve synthesizing a series of related compounds and evaluating how structural changes affect biological activity, such as androgen receptor binding or metabolic stability. usfq.edu.ec
The synthesis of analogues of DHTU for SAR studies would typically involve two main strategies:
Modifying the Steroid Nucleus: Introducing modifications to the A, B, C, or D rings of the dihydrotestosterone (B1667394) molecule while keeping the undecanoate ester constant. Predictive Quantitative Structure-Activity Relationship (QSAR) models have shown that the electronic properties and net charges of specific atoms within the steroid nucleus are significant contributors to binding affinity. usfq.edu.ec
The synthesis of DHTU itself starts with 5α-Dihydrotestosterone, the production of which has been optimized for high yields. nih.govnih.gov The final step involves an esterification reaction between the 17β-hydroxyl group of DHT and undecanoic acid or a reactive derivative like undecanoyl chloride. The design of these analogues is crucial for developing compounds with tailored properties and for mapping the structural requirements of the enzymes and receptors they interact with. researchgate.net
Mechanistic Insights from Comparative Androgen Receptor Binding of Dihydrotestosterone Esters
The androgen receptor (AR) is the ultimate target for androgens, and binding to this receptor is a prerequisite for hormonal activity. 5α-Dihydrotestosterone is the most potent natural androgen, exhibiting a higher binding affinity for the AR than testosterone. nih.govnih.gov This high affinity is the result of a precise fit into the ligand-binding pocket of the receptor, stabilized by numerous hydrophobic interactions. nih.gov
Crucially, esterified androgens like 5α-Dihydrotestosterone undecanoate are considered biologically inactive because they cannot bind to the androgen receptor. The presence of the long undecanoate chain at the 17β-position—a critical site for receptor interaction—sterically blocks the molecule from fitting into the binding pocket. nih.gov Therefore, the binding affinity of intact DHTU for the AR is negligible.
The biological potency of DHTU is realized only after the undecanoate ester is cleaved in vivo, releasing free DHT. Consequently, comparative binding studies of different dihydrotestosterone esters would show minimal direct binding. The key insight from such studies is that the ester's role is not to interact with the receptor but to act as a temporary masking group that dictates the prodrug's pharmacokinetics. The SAR for AR binding is therefore studied on the parent alcohol, DHT, and its analogues, not on the esters themselves. The high potency of DHT is what makes DHTU an effective pro-drug once the ester is hydrolyzed.
| Compound | Relative Binding Affinity for Androgen Receptor (%) |
| Dihydrotestosterone (DHT) | 100 |
| Testosterone | ~50 |
| Dihydrotestosterone Undecanoate (DHTU) | Negligible |
This table illustrates the relative binding affinity of DHT compared to Testosterone for the androgen receptor. DHTU's affinity is negligible as it acts as a prodrug and must be converted to DHT to become active.
Enzymatic Conversion Efficiencies Across Different Steroid Esters
The conversion of a steroid ester prodrug to its active form is a critical step that determines its efficacy. This conversion is catalyzed by esterase enzymes, and its efficiency can vary significantly depending on the length and structure of the ester chain.
Studies comparing the enzymatic hydrolysis of different steroid esters have demonstrated this variability. For example, when testosterone enanthate (a C7 ester) and testosterone propionate (B1217596) (a C3 ester) were subjected to enzymatic hydrolysis by lipase (B570770) from Candida Antarctica, the longer-chain enanthate showed a higher conversion rate over 20 hours. google.com This supports the finding that in certain biological environments, enzymes are more efficient at cleaving longer, more lipophilic ester chains. nih.gov
Research on human tissues has shown that the rate of cleavage for long-chain oenanthate esters was considerably greater than for short-chain acetate esters in subcutaneous fatty tissue and the myometrium. nih.gov This suggests that tissues rich in certain esterases can rapidly hydrolyze long-chain esters like undecanoate. However, the opposite trend was observed in other tissues, such as the gastric mucosa, which split short-chain esters more rapidly. nih.gov This tissue-specific difference in enzymatic activity implies that the site of administration and the distribution of the drug can significantly influence its rate of activation. The assumption is that different enzymes are responsible for cleaving long- and short-chain steroid esters. nih.gov
| Steroid Ester | Enzyme Source | Conversion Rate (%) (Time) | Reference |
| Testosterone Enanthate | Candida Antarctica Lipase (CalA) | ~88% (20h) | google.com |
| Testosterone Cypionate | Aspergillus oryzae Lipase | ~64% (20h) | google.com |
| Long-chain esters (e.g., oenanthate) | Human subcutaneous fatty tissue | More rapid than short-chain esters | nih.gov |
| Short-chain esters (e.g., acetate) | Human gastric mucosa | More rapid than long-chain esters | nih.gov |
This table presents research findings on the enzymatic conversion of different steroid esters, illustrating how the ester chain length and enzyme source affect hydrolysis efficiency.
Compound Nomenclature
| Common Name/Abbreviation | Full Chemical Name |
| 5α-Dihydrotestosterone Undecanoate (DHTU) | [(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] undecanoate |
| 5α-Dihydrotestosterone (DHT) / Androstanolone | (5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
| Testosterone | (8R,9S,10R,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
| Testosterone Undecanoate (TU) | [(8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate |
| Testosterone Enanthate | [(8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate |
| Testosterone Propionate | [(8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |
| Testosterone Cypionate | [(8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |
| Cholesterol | (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Cholesterol Acetate | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Theoretical Frameworks and Implications for Androgen Biology
Contribution of 5α-Dihydrotestosterone Undecanoate to Intracrine Androgen Metabolism Models
5α-Dihydrotestosterone undecanoate (DHTU) serves as a pivotal example in the elucidation of intracrine androgen metabolism. Intracrinology refers to the process by which a hormone is synthesized and exerts its effects within the same cell, without ever entering the systemic circulation as an active hormone. nih.gov The study of testosterone (B1683101) undecanoate (TU) and its conversion to DHTU has significantly contributed to refining these models.
When administered orally, testosterone undecanoate, a prodrug of testosterone, is absorbed primarily through the intestinal lymphatic system. nih.govpatsnap.com This pathway is crucial as it bypasses the extensive first-pass metabolism in the liver that inactivates native testosterone. nih.gov Within the intestinal wall and lymphatics, a portion of TU is metabolized by the enzyme 5α-reductase into 5α-dihydrotestosterone undecanoate. nih.govnih.gov This conversion happens before the compound enters the general circulation, illustrating a key tenet of intracrine and pre-receptor metabolism.
Subsequently, both TU and DHTU are transported via the lymphatic system into the bloodstream, where non-specific esterases cleave the undecanoate ester, releasing the active androgens, testosterone and dihydrotestosterone (B1667394) (DHT), respectively. nih.gov The formation of DHTU within the gut lacteals is a direct demonstration of localized androgen synthesis from an exogenous precursor, providing a tangible model for how peripheral tissues can generate potent androgens locally. oup.com This process underscores that circulating levels of active androgens may not fully represent the androgenic action occurring within specific target tissues. nih.gov
Hypotheses on Androgen Potency and Selectivity Derived from Ester Metabolism
The metabolism of esterified androgens like 5α-dihydrotestosterone undecanoate gives rise to several hypotheses regarding androgen potency and selectivity. The potency of an androgen is not solely determined by its binding affinity to the androgen receptor (AR), but also by its metabolic pathway and local concentrations.
Dihydrotestosterone (DHT) is considered a more potent androgen than testosterone. This is supported by biochemical data indicating that DHT binds to the androgen receptor with a higher affinity and dissociates from it more slowly than testosterone. nih.govnih.govoup.com The conversion of testosterone to DHT in target tissues is therefore an amplification step in androgen signaling. nih.gov
The undecanoate ester of 5α-dihydrotestosterone plays a crucial role in its oral bioavailability and duration of action. The long fatty acid chain increases the lipophilicity of the molecule, facilitating its absorption into the lymphatic system and allowing it to bypass the liver. nih.govscispace.com It is hypothesized that the length of the ester chain influences the rate of hydrolysis by esterases, thereby modulating the release of the active DHT and its duration of action. researchgate.net A longer ester chain, like undecanoate, generally leads to a more prolonged release of the parent hormone. nih.gov This controlled release can influence the potency and selectivity by maintaining stable androgen concentrations at the target tissue over a longer period.
The table below presents a comparison of the relative binding affinity of testosterone and dihydrotestosterone to the androgen receptor.
| Androgen | Relative Binding Affinity to Androgen Receptor (AR) | Dissociation Rate from AR |
|---|---|---|
| Testosterone | Lower (Approx. 2-fold less than DHT) nih.govoup.com | Faster (Approx. 5-fold faster than DHT) nih.gov |
| Dihydrotestosterone (DHT) | Higher nih.govnih.gov | Slower nih.gov |
Advancements in Understanding Steroid Hormone Dynamics through Prodrug Research
The research into 5α-dihydrotestosterone undecanoate as a metabolite of testosterone undecanoate has significantly advanced our understanding of steroid hormone dynamics, particularly in the context of prodrug development. The primary challenge with oral administration of native steroid hormones like testosterone is their rapid and extensive first-pass metabolism in the liver, which renders them largely inactive. nih.gov
The development of testosterone undecanoate, and by extension the study of its metabolite DHTU, demonstrated a successful strategy to overcome this limitation. By esterifying the steroid with a long-chain fatty acid (undecanoic acid), the resulting prodrug becomes highly lipophilic. scispace.com This lipophilicity directs the absorption of the compound towards the intestinal lymphatic system, thereby avoiding the portal circulation and first-pass hepatic inactivation. nih.govpatsnap.com
This "lymphatic targeting" is a key advancement in oral drug delivery for lipophilic compounds. The study of TU and DHTU has provided a clear in-vivo model of this process, showing that a significant portion of the administered dose is absorbed via the lymph. nih.govnih.gov Once in circulation, the ester bond is cleaved by ubiquitous esterases to release the active hormone. nih.gov This prodrug strategy not only improves oral bioavailability but also allows for a more sustained release of the active hormone, influencing its pharmacokinetic and pharmacodynamic profile. nih.gov
The insights gained from research on 5α-dihydrotestosterone undecanoate and its parent compound have informed the design of other lipid-based drug delivery systems and lipophilic prodrugs for various therapeutic agents, aiming to enhance oral absorption and modulate drug release profiles. nih.gov
Emerging Research Directions in 5α Dihydrotestosterone Undecanoate Investigations
Elucidation of Unidentified Metabolic Pathways
While the primary metabolic pathway of 5α-dihydrotestosterone undecanoate (5α-DHTU) is understood to involve its conversion to the active androgen, 5α-dihydrotestosterone (DHT), emerging research is focused on identifying less-characterized metabolic routes. cymitquimica.com 5α-DHTU is recognized as a metabolite of testosterone (B1683101) undecanoate. cymitquimica.com The metabolism of its parent compound, DHT, is complex and can offer insights into potential pathways for 5α-DHTU.
DHT itself is synthesized from testosterone via the action of 5α-reductase, but also through alternative pathways, such as the "5α-androstanedione pathway" that bypasses testosterone. nih.govnih.gov This pathway involves the conversion of androstenedione (B190577) to 5α-androstanedione, which is then converted to DHT. nih.govnih.gov Research in castration-resistant prostate cancer (CRPC) has highlighted the importance of this alternative pathway in maintaining intratumoral DHT levels. nih.gov
Furthermore, studies on the metabolism of DHT have identified various deactivation pathways, primarily through glucuronidation. researchgate.net Enzymes such as UDP-glucuronyltransferases (UGTs) play a crucial role in converting DHT into inactive glucuronides. researchgate.net The potential for 5α-DHTU or its metabolites to undergo similar enzymatic transformations is an area for further investigation.
Recent studies have also suggested the existence of unidentified enzymes involved in androgen metabolism. For instance, a reversal of the metabolic pathway from 5α-androstane-3β,17β-diol back to DHEA has been observed, which was not inhibited by known inhibitors of 3β-HSD, suggesting the involvement of a yet-to-be-identified enzyme. nii.ac.jp The exploration of such unknown enzymatic activities could reveal novel metabolic fates for 5α-DHTU.
Interactive Table: Known and Investigated Metabolic Pathways Related to DHT
| Pathway | Description | Key Enzymes | Relevance to 5α-DHTU |
| Canonical Pathway | Conversion of testosterone to DHT. | 5α-reductase | As the prodrug, 5α-DHTU releases DHT, which is central to this pathway. |
| 5α-Androstanedione Pathway | Synthesis of DHT from androstenedione, bypassing testosterone. nih.govnih.gov | 5α-reductase, AKR1C3 | Potential alternative metabolic route for precursors of 5α-DHTU. |
| Back-conversion Pathway | Reversal of metabolic steps, such as from 3β-diol to DHEA. nii.ac.jp | Unknown enzyme | Could indicate unforeseen metabolic recycling of 5α-DHTU metabolites. |
| Glucuronidation | Deactivation of DHT into inactive glucuronides. researchgate.net | UGTs (e.g., UGT2B15, UGT2B17) | Likely a major clearance pathway for the active metabolite of 5α-DHTU. |
Application of Advanced Molecular Modeling for Ligand-Receptor Interactions
The interaction between androgens and the androgen receptor (AR) is fundamental to their biological activity. Advanced molecular modeling techniques are being increasingly applied to understand the nuances of these interactions, which is highly relevant for a potent androgen prodrug like 5α-DHTU.
Molecular dynamics (MD) simulations have been employed to study the conformational changes in the AR ligand-binding domain (LBD) upon binding to various ligands. nih.gov These simulations can reveal the structural diversity of the AR when bound to different agonists and antagonists, providing insights into the specific interactions that determine a compound's activity. nih.gov For instance, studies have shown that the binding mode of some synthetic ligands can be very similar to that of testosterone, adopting a parallel orientation of their ring structures within the binding pocket. nih.gov
Structure-based virtual screening is another powerful tool being used to discover novel AR ligands. nih.gov By screening large chemical databases against the crystal structure of the AR, researchers can identify potential new agonists and antagonists. nih.gov This approach, combined with bioassays, has successfully identified novel AR ligands with diverse biological activities. nih.gov
These computational methods are crucial for understanding how the undecanoate ester of 5α-DHTU influences its binding affinity and specificity for the AR, both before and after its conversion to DHT. Modeling can help predict how the prodrug itself might interact with the receptor and how the release of DHT from the ester impacts the local concentration and subsequent receptor activation. The stability of the DHT-AR complex is significantly greater than that of the testosterone-AR complex, which is a key factor in its higher androgenic potency. researchgate.net
Development of Novel In Vitro and Ex Vivo Models for Mechanistic Studies
To better understand the specific mechanisms of action of steroid esters like 5α-DHTU, researchers are moving beyond traditional cell culture and animal models to more sophisticated in vitro and ex vivo systems. nih.govnih.gov These advanced models aim to provide a more physiologically relevant environment for studying drug absorption, metabolism, and cellular effects. nih.govnih.gov
In Vitro Models:
3D Cell Cultures (Spheroids and Organoids): These models more accurately mimic the three-dimensional structure and cell-cell interactions of tissues compared to 2D cell monolayers. nih.gov For a compound like 5α-DHTU, which acts on tissues like the prostate, 3D models of prostate cancer cells could provide more accurate data on its effects on cell growth and gene expression.
Primary Cultured Cells: The use of primary cells, such as alveolar epithelial cells for studying lung absorption, offers a more representative model than immortalized cell lines. nih.gov For 5α-DHTU, primary prostate or skin cells could be used to study its local metabolism and action.
Ex Vivo Models:
Isolated Perfused Organs: The isolated perfused lung model, for example, allows for the study of drug absorption and disposition while maintaining the complex architecture of the organ. nih.gov This type of model could be adapted for other organs relevant to 5α-DHTU action to study its absorption and metabolism in a controlled yet physiologically relevant setting.
Tissue Slice Cultures: These cultures maintain the cellular diversity and structure of the original tissue for a period of time, making them useful for studying the effects of compounds in a more complex environment than cell culture. nih.gov
These advanced models are crucial for investigating the lymphatic absorption of orally administered 5α-DHTU, a key feature it shares with testosterone undecanoate. wikipedia.org They can also be instrumental in elucidating the specific enzymatic processes involved in the cleavage of the undecanoate ester and the subsequent metabolism of DHT within target tissues.
Cross-Disciplinary Approaches in Steroid Ester Research
The study of steroid esters like 5α-DHTU is increasingly benefiting from cross-disciplinary collaborations, integrating knowledge from fields such as endocrinology, pharmacology, analytical chemistry, and computational biology.
Pharmacokinetics and Analytical Chemistry: The development of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for accurately measuring the concentrations of 5α-DHTU and its metabolites in biological samples. nih.gov This is particularly important for distinguishing between endogenous and exogenous sources of androgens, a key challenge in anti-doping research. nih.gov The comparison of different analytical approaches, such as serum ester analysis versus urinary isotope ratio mass spectrometry (IRMS), highlights the need for sophisticated analytical strategies to understand the pharmacokinetics of these compounds. nih.gov Furthermore, challenges in accurately measuring DHT with immunoassays due to cross-reactivity with testosterone underscore the importance of gold-standard methods like LC-MS/MS. nih.gov
Pharmacology and Clinical Research: The study of oral testosterone undecanoate has provided significant insights that are relevant to 5α-DHTU. For example, the co-administration of 5α-reductase inhibitors with oral testosterone undecanoate has been investigated to modulate the conversion to DHT. nih.gov While this has been shown to suppress DHT production with other testosterone formulations, the unique lymphatic absorption of testosterone undecanoate appears to prevent inhibitors like finasteride (B1672673) from affecting its first-pass conversion to DHTU and DHT. wikipedia.org This highlights the intricate interplay between drug formulation, absorption route, and metabolism.
Interactive Table: Cross-Disciplinary Contributions to 5α-DHTU Research
| Discipline | Contribution | Example Application |
| Analytical Chemistry | Development of sensitive methods to quantify 5α-DHTU and its metabolites. | Using LC-MS/MS to differentiate between administered 5α-DHTU and endogenous androgens. nih.gov |
| Pharmacology | Investigating the influence of drug formulation and co-administered drugs on pharmacokinetics. | Studying the effect of 5α-reductase inhibitors on the metabolism of orally administered undecanoate esters. wikipedia.orgnih.gov |
| Computational Biology | Modeling ligand-receptor interactions to predict biological activity. | Using molecular dynamics to simulate the binding of DHT to the androgen receptor. nih.gov |
| Endocrinology | Characterizing the physiological and pathophysiological effects of androgens. | Investigating the role of alternative androgen synthesis pathways in disease states like CRPC. nih.gov |
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying 5α-Dihydrotestosterone undecanoate (DHTU) in biological matrices?
- Methodology :
- GC-MS : Use benchtop gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., picolinic acid) to enhance ionization efficiency. Validate with deuterated internal standards (e.g., DHT-D3) to correct for matrix effects .
- LC-MS/MS : Employ liquid chromatography-electrospray ionization-tandem MS (LC/ESI-MS/MS) for high sensitivity. Optimize proton affinitive derivatization to improve detection limits in serum or tissue homogenates .
- Sample Preparation : Include solid-phase extraction (SPE) to isolate DHTU from plasma, followed by enzymatic hydrolysis (if quantifying total androgen load) .
Q. How is DHTU generated from testosterone undecanoate in vivo, and what factors influence its bioavailability?
- Metabolic Pathway : After oral or intramuscular administration, testosterone undecanoate undergoes partial hydrolysis in the intestinal wall or lymphatic system, producing DHTU via 5α-reductase activity. The remaining esterified fraction is absorbed intact and later cleaved systemically .
- Key Variables :
- Route of Administration : Intramuscular injection bypasses first-pass metabolism, yielding higher DHTU plasma stability compared to oral dosing .
- Co-administered Solvents : Lipophilic carriers (e.g., tea tree oil) enhance lymphatic absorption, increasing DHTU formation .
Advanced Research Questions
Q. What experimental design optimizes DHTU dosing for stable androgen maintenance in chronic studies (e.g., BPH induction)?
- Dosing Strategy :
- Single-Dose Optimization : In rat models, a single intramuscular dose of 500–750 mg/kg testosterone undecanoate maintains supraphysiological DHTU levels for 8–12 weeks, reducing injection frequency vs. daily testosterone propionate .
- Cycle Validation : Monitor serum DHTU, testosterone, and 5α-reductase activity weekly. Use prostate weight and histopathology (e.g., epithelial hyperplasia) as endpoints .
Q. How can interspecies differences in DHTU pharmacokinetics affect translational research outcomes?
- Case Study : In humans, testosterone undecanoate shows ethnic variability in contraceptive efficacy (90% azoospermia in Asians vs. 60% in non-Asians), likely due to genetic polymorphisms in 5α-reductase or androgen receptor sensitivity .
- Mitigation Strategies :
- Preclinical Modeling : Use AI-driven pharmacokinetic simulations (e.g., AiDMET) to predict DHTU hydrolysis rates and tissue distribution across species .
- Cross-Species Calibration : Validate assays with species-specific esterase activity profiles to account for differential DHTU metabolism in rodents vs. primates .
Contradictions and Resolutions
- Metabolic Pathway Discrepancy : describes DHTU as a direct metabolite, while notes further hydrolysis to free DHT. Resolve by distinguishing between intermediate (DHTU) and terminal (DHT) metabolites using time-course LC-MS/MS profiling .
- Half-Life Variability : Reported testosterone undecanoate half-life ranges (2 hours in vs. weeks in BPH studies) reflect route-dependent kinetics. Intramuscular depots prolong release, whereas oral dosing shows rapid clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
